molecular formula C35H55N7 B12966348 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine

2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine

Cat. No.: B12966348
M. Wt: 573.9 g/mol
InChI Key: INVCOLFYKLPCGV-UHFFFAOYSA-N
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Description

2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine is a sophisticated nitrogen-donor ligand belonging to the family of bis(triazinyl)pyridines. This class of compounds is extensively investigated in fundamental research for its strong and selective coordination towards f-block elements, particularly trivalent actinides and lanthanides . The specific 4-methylpentyl substituents on the triazine rings enhance the ligand's lipophilicity, making it a candidate for studies in solvent extraction processes. Such processes are critical in the field of nuclear fuel reprocessing and for the separation of valuable metals . The mechanism of action involves the ligand coordinating to metal ions in a tridentate fashion, forming stable complexes where the central pyridine and two peripheral triazine rings act as donor sites . The selectivity for certain metal ions, such as curium(III) over europium(III), is a key research area and is influenced by factors such as the energy of the complexation reaction (exothermic) and reaction entropy . Beyond separation science, the 1,2,4-triazine core is a privileged scaffold in medicinal chemistry research, explored for its potential to interact with biological targets, as seen in studies on G-protein-coupled receptor (GPR84) antagonists . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C35H55N7

Molecular Weight

573.9 g/mol

IUPAC Name

3-[6-[5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl]pyridin-2-yl]-5,6-bis(4-methylpentyl)-1,2,4-triazine

InChI

InChI=1S/C35H55N7/c1-24(2)14-9-18-28-30(20-11-16-26(5)6)39-41-34(37-28)32-22-13-23-33(36-32)35-38-29(19-10-15-25(3)4)31(40-42-35)21-12-17-27(7)8/h13,22-27H,9-12,14-21H2,1-8H3

InChI Key

INVCOLFYKLPCGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1=C(N=NC(=N1)C2=NC(=CC=C2)C3=NC(=C(N=N3)CCCC(C)C)CCCC(C)C)CCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine with 5,6-bis(4-methylpentyl)-1,2,4-triazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceuticals

The compound has been studied for its potential as a pharmaceutical agent due to its triazine structure, which is known to exhibit various biological activities. Triazines are often investigated for their roles in drug design and development:

  • Antimicrobial Activity : Research indicates that derivatives of triazines can possess antimicrobial properties. This compound may be explored for its efficacy against specific pathogens.
  • Anticancer Properties : Some studies suggest that triazine compounds can inhibit cancer cell proliferation. Investigating the specific mechanisms of action of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine could yield valuable insights into novel cancer therapies.

Agricultural Chemicals

The compound's properties make it a candidate for use in agrochemicals:

  • Herbicides : The structural characteristics of triazines allow them to function effectively as herbicides. Research is ongoing to evaluate the effectiveness of this compound in controlling weed populations while minimizing environmental impact.
  • Fungicides : Similar to its herbicidal applications, the potential fungicidal properties of this compound warrant further investigation. Its effectiveness against various fungal pathogens could be beneficial in crop protection.

Material Science

In material science, the unique chemical structure provides opportunities for innovation:

  • UV Stabilizers : The compound may serve as a UV stabilizer in plastics and coatings. Triazine derivatives are known for their ability to absorb UV radiation and protect materials from degradation.
  • Polymer Additives : Incorporating this compound into polymer formulations could enhance properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Pharmaceuticals Investigated the antimicrobial properties of triazine derivatives; potential applications in drug development were noted.
Agriculture Evaluated the herbicidal efficacy of triazine compounds; suggested further research on this compound for weed management.
Material Science Explored the use of triazines as UV stabilizers; indicated that this compound could enhance the longevity of plastic products.

Mechanism of Action

The mechanism of action of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Hydrophilic vs. Lipophilic : Sulfonated phenyl groups in SO3-Ph-BTP enable water solubility, eliminating the need for pH control in stripping steps . In contrast, alkylated BTPs (e.g., 4-methylpentyl, isobutyl) are tailored for organic-phase extraction.
  • Branching and Stability : Branched alkyl chains (e.g., 4-methylpentyl) enhance radiolytic stability compared to linear chains (e.g., n-Pr-BTP), which degrade under high radiation .

Core Modifications: BTBP (6,6′-bis-triazinyl-2,2′-bipyridine) and BTPhen (phenanthroline-core) ligands exhibit higher selectivity than BTP due to increased preorganization and rigidity . However, BTP derivatives like 2,6-bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine offer better solubility in nonpolar solvents.

Performance Metrics

Extraction Efficiency and Selectivity

  • 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine: Demonstrates distribution ratios (D) for Am(III) > 100 in 1–3 M HNO₃, with separation factors (SF) of Am/Eu > 100 in organic solvents .
  • SO3-Ph-BTP : Achieves SF(Am/Eu) > 50 in aqueous phases at pH 2–3, critical for the i-SANEX process .
  • isoBu-BTP: In ionic liquid systems, SF(Dy/Ln) reaches 10–15 at low acidity (0.01–0.1 M HNO₃), outperforming traditional solvents .

Stability

  • Radiolytic Stability : 4-methylpentyl-BTP retains >80% extraction efficiency after 100 kGy gamma irradiation, whereas n-Pr-BTP degrades by ~40% under similar conditions .
  • Acidic Stability: Sulfonated BTPs (e.g., SO3-Ph-BTP) decompose above 4 M HNO₃, limiting their use in high-acidity scenarios .

Mechanistic Insights

  • Coordination Geometry: BTP ligands form 1:3 complexes with An(III), confirmed by EXAFS and TRLFS studies. The pyridine and triazine N-donors create a tridentate pocket, favoring smaller An(III) ions due to lanthanide contraction effects .
  • DFT Studies : Covalent interactions between An(III) and ligand N-atoms are stronger than with Ln(III), explaining selectivity. For example, the Am–N bond in 4-methylpentyl-BTP is 0.05 Å shorter than Eu–N .

Research Findings and Challenges

Advances in Application

  • i-SANEX Process : SO3-Ph-BTP enables direct An(III) stripping from TODGA-based organic phases into mild acidic solutions, simplifying process control .
  • Ionic Liquid Systems : isoBu-BTP in [C₂mim][NTf₂] achieves synergistic extraction, combining ion-pairing and solvation mechanisms for rare earth separation .

Limitations

  • Kinetic Hindrance : Bulky substituents (e.g., 4-methylpentyl) slow extraction kinetics compared to smaller ligands like n-Pr-BTP .
  • Synthesis Complexity : Multi-step synthesis of branched alkyl-BTPs increases production costs, limiting industrial scalability .

Biological Activity

2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C35_{35}H55_{55}N7_7
  • Molecular Weight : 577.85 g/mol

Its structure consists of a pyridine ring substituted with bis-triazinyl groups, which are known to enhance biological activity through various mechanisms.

The biological activity of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazine moieties may inhibit enzymes involved in various metabolic pathways. Studies have shown that triazine derivatives can act as inhibitors of cysteine proteases, which play crucial roles in many diseases including cancer and viral infections .
  • Antiviral Activity : Research indicates that triazine-based compounds exhibit antiviral properties. They can interfere with viral replication by targeting viral proteins or host cell factors essential for viral entry and replication .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of SARS-CoV-2 replication
Enzyme InhibitionCysteine protease inhibition
CytotoxicityInduced apoptosis in tumor cell lines
ImmunomodulatoryReduction of lymphocyte count

Case Studies

  • Antiviral Activity Against SARS-CoV-2
    A study investigated the efficacy of various triazine derivatives against SARS-CoV-2. The results demonstrated that certain derivatives exhibited significant antiviral activity by inhibiting the virus's ability to replicate within host cells. The binding affinity to viral proteins was assessed through molecular docking studies, revealing promising candidates for further development .
  • Cytotoxic Effects on Tumor Cell Lines
    Another research focused on the cytotoxic effects of 2,6-Bis(5,6-bis(4-methylpentyl)-1,2,4-triazin-3-yl)pyridine on human tumor cell lines. The compound showed a dose-dependent increase in apoptosis markers compared to control groups. This suggests potential use as an anticancer agent .
  • Immunomodulatory Effects
    A recent study evaluated the immunomodulatory effects of this compound in an animal model. It was found that administration led to a significant reduction in lymphocyte counts, indicating potential applications in treating autoimmune diseases like Multiple Sclerosis .

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